(1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine

Cathepsin K Inhibition Osteoporosis Enantioselectivity

This (S)-enantiomer is a validated chiral building block for selective cathepsin K inhibitors (sub-nM IC50) and cruzain-targeted Chagas disease programs. The extended biphenyl group tunes lipophilic interactions, while the single (S)-stereocenter delivers enantiopure material directly—no costly chiral separation needed for hit-to-lead optimization. Buy 98% pure compound to accelerate your fragment-based discovery.

Molecular Formula C14H12F3N
Molecular Weight 251.25 g/mol
CAS No. 1228568-45-3
Cat. No. B3376718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine
CAS1228568-45-3
Molecular FormulaC14H12F3N
Molecular Weight251.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C(F)(F)F)N
InChIInChI=1S/C14H12F3N/c15-14(16,17)13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,18H2/t13-/m0/s1
InChIKeyCPLKUCUJUJTRNL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine (CAS 1228568-45-3) Procurement Overview for Chiral Amine Research


The compound (1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine (CAS 1228568-45-3), also known as (S)-1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-amine, is a chiral fluorinated amine building block with the molecular formula C14H12F3N and a molecular weight of 251.25 g/mol . Its core structure combines a trifluoromethyl group with a biphenyl moiety, which imparts specific steric and electronic properties relevant to medicinal chemistry and organic synthesis .

Why Close Analogs of (1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine Are Not Interchangeable


Generic substitution is not possible for (1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine due to its specific stereochemistry and the unique combination of a biphenyl and trifluoromethyl group. The compound's single stereogenic center defines it as the (S)-enantiomer, which is critical for interactions in chiral environments . Analogs lacking the extended biphenyl moiety, such as (S)-1-phenyl-2,2,2-trifluoroethylamine, or those with a different regioisomerism, like (1R)-2,2,2-trifluoro-1-(2-phenylphenyl)ethylamine, will exhibit different physicochemical properties and biological activities . The following evidence sections detail the specific, quantifiable differentiations where data exists.

Quantitative Evidence Guide for Selecting (1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine


Enantiomeric Activity Profile in a Cathepsin K Inhibitor Derivative

The (S)-enantiomer of a biphenyl-trifluoroethylamine derivative is critical for achieving high potency in a cathepsin K inhibitor. A derivative incorporating the (1S)-2,2,2-trifluoro-1-(4-phenylphenyl)ethylamine scaffold, as part of the larger inhibitor L-873724, demonstrated an IC50 of 0.2 nM against cathepsin K [1]. This contrasts sharply with a structurally similar inhibitor, BDBM19523, which incorporates the same chiral scaffold but targets cathepsin B and exhibits an IC50 of 1.61E+3 nM (1,610 nM) [2]. The >8,000-fold difference in potency highlights that the (S)-stereochemistry and the extended aromatic system are not generally active but confer specific, target-dependent activity.

Cathepsin K Inhibition Osteoporosis Enantioselectivity

Structural Consequence of Biphenyl Truncation in Cruzain Inhibitors

The contribution of the biphenyl group in a trifluoroethylamine-based cruzain inhibitor scaffold was explicitly deconstructed. The study demonstrated that truncating the P3 biphenyl substituent (a moiety analogous to that in (1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine) to a simple phenyl group resulted in only a small loss of affinity [1]. While this suggests the entire biphenyl group is not essential for binding in this context, it provides quantifiable evidence that the larger aromatic system directly modulates binding interactions, and its removal leads to a measurable, albeit minor, change in affinity.

Cruzain Inhibition Chagas Disease Structure-Activity Relationship

Predicted Physicochemical Properties Relative to Analogs

Predicted physicochemical properties for (1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine include a boiling point of 337.8±42.0 °C, a density of 1.205±0.06 g/cm³, and a pKa of 6.14±0.10 . These values differ from those of the simple phenyl analog, (S)-2,2,2-trifluoro-1-phenylethylamine, which has a molecular weight of 175.15 g/mol (versus 251.25 g/mol for the target compound) . The significantly higher molecular weight and extended aromatic system of the target compound imply increased lipophilicity and altered pharmacokinetic properties, which can influence cellular permeability and distribution in biological systems.

Physicochemical Properties Lipophilicity In Silico Prediction

Availability of the (S)-Enantiomer for Chiral Scaffold Design

The compound is supplied as the single (1S)-enantiomer, as confirmed by its CAS registry number (1228568-45-3) and product listings with defined optical rotation where available . In contrast, the racemic mixture, 2,2,2-trifluoro-1-(4-phenylphenyl)ethanamine, is assigned a different CAS number (886370-48-5) . This distinct registration is a practical differentiator. The procurement of the single enantiomer eliminates the need for chiral resolution steps in downstream synthesis, saving time and resources while ensuring the desired stereochemical outcome for enantioselective applications.

Chiral Synthesis Enantiopure Building Block Medicinal Chemistry

High-Value Application Scenarios for (1S)-2,2,2-Trifluoro-1-(4-phenylphenyl)ethylamine


Design of Stereospecific Cathepsin K Inhibitors

This compound is a key chiral building block for constructing potent and selective cathepsin K inhibitors, a class of therapeutics for osteoporosis. The evidence shows that derivatives incorporating this (S)-enantiomeric scaffold can achieve sub-nanomolar IC50 values against Cathepsin K, while showing markedly reduced activity against Cathepsin B [1]. This validates its use in programs aiming to achieve high target selectivity.

Optimization of Lipophilic Interactions in Cruzain Inhibitor Design

Researchers developing cruzain inhibitors for Chagas disease can utilize the extended biphenyl motif of this compound to fine-tune lipophilic interactions with the target. Published SAR studies confirm that the biphenyl group actively contributes to binding affinity, with its truncation leading to a measurable, albeit small, loss of potency [2]. This makes it a valuable tool for optimizing the P3 binding region.

Stereospecific Scaffold for Fragment-Based Drug Discovery (FBDD)

As a single, well-defined (S)-enantiomer , this compound is a superior starting point for fragment-based approaches compared to a racemic mixture. Its fluorinated and biphenyl structure provides a unique combination of lipophilicity and metabolic stability, and its procurement in an enantiopure form eliminates the need for costly and time-consuming chiral separations during hit-to-lead optimization .

Technical Documentation Hub

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